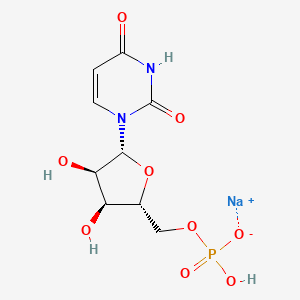
4-Ethylphenylmethylsulfone
Übersicht
Beschreibung
4-Ethylphenylmethylsulfone, also known as MSM (methylsulfonylmethane), is a naturally occurring organic compound that is found in small amounts in plants, animals, and humans. It has gained attention in recent years for its potential therapeutic properties and has been studied extensively for its use in treating a variety of health conditions.
Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Metabolism
One study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of a drug candidate, highlighting the role of 4-Ethylphenylmethylsulfone-related compounds in drug metabolism studies. This approach allowed for the generation of sufficient quantities of metabolites for structural characterization, offering insights into the metabolism of potential pharmaceuticals (Zmijewski et al., 2006).
Proton Exchange Membranes for Fuel Cells
Another application involves the synthesis of sulfonated poly(ether sulfone)s for use as proton exchange membranes in fuel cells. This research aimed at enhancing proton conduction and thermal stability, critical properties for fuel cell performance (Matsumoto et al., 2009).
Antimicrobial Activity
Research on 4-(Phenylsulfonyl) morpholine, a compound related to 4-Ethylphenylmethylsulfone, explored its antimicrobial and modulating activity against various strains, including multi-resistant strains of bacteria and fungi. This study contributes to the understanding of sulfonamides' role in treating microbial infections (Oliveira et al., 2015).
Electrolytes for Lithium Batteries
Sulfones, including compounds structurally similar to 4-Ethylphenylmethylsulfone, have been synthesized and tested for use in rechargeable lithium batteries. These compounds were evaluated for their melting points, conductivities, and electrochemical stability, offering potential improvements for battery technologies (Sun & Angell, 2005).
Advanced Material Synthesis
The synthesis of novel sulfonated polyimides from specific diamine monomers for fuel cell applications illustrates another use case. These materials showed good solubility and high proton conductivities, suggesting their utility in developing more efficient fuel cell technologies (Guo et al., 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethyl-4-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXCCEDMMZBTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300839 | |
| Record name | 1-Ethyl-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenylmethylsulfone | |
CAS RN |
31218-79-8 | |
| Record name | 1-Ethyl-4-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31218-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3123641.png)






![4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3123704.png)


![Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3123729.png)
![2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3123737.png)

